molecular formula C11H9ClN2O B8378304 2-(4-Chlorophenyl)-4-methoxypyrimidine

2-(4-Chlorophenyl)-4-methoxypyrimidine

Cat. No. B8378304
M. Wt: 220.65 g/mol
InChI Key: QLWRMYMKKBEPOS-UHFFFAOYSA-N
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Patent
US08785445B2

Procedure details

2-Chloro-4-methoxypyrimidine (509 mg, 3.52 mmol), 4-chlorophenylboronic acid (826 mg, 5.28 mmol), and sodium carbonate (3732 μl, 7.04 mmol) in toluene (17 ml) were sparged with argon for 2 minutes in a glass vial. Pd(PPh3)4 (203 mg, 0.176 mmol) was added and the reaction mixture was sparged an additional 1 minute. The vial was capped and the reaction heated to 115° C. for 19 hours. The reaction was cooled to ambient temperature and diluted with ethyl acetate. The organic layer was washed with water and brine, dried with sodium sulfate, filtered, concentrated and purified on silica gel. Elution with a 2-20% ethyl acetate/hexanes gradient provided the title compound (161 mg, 0.730 mmol, 20.7% yield) as a white foam.
Quantity
509 mg
Type
reactant
Reaction Step One
Quantity
826 mg
Type
reactant
Reaction Step One
Quantity
3732 μL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
203 mg
Type
catalyst
Reaction Step Two
Yield
20.7%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=2)=[CH:13][CH:12]=1 |f:2.3.4,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
509 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)OC
Name
Quantity
826 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
3732 μL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
203 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was sparged an additional 1 minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
The vial was capped
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel
WASH
Type
WASH
Details
Elution with a 2-20% ethyl acetate/hexanes gradient

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC=CC(=N1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.73 mmol
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 20.7%
YIELD: CALCULATEDPERCENTYIELD 20.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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